

Technical Guide: Spectroscopic Analysis of H-D-Glu(OtBu)-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **H-D-Glu(OtBu)-OH**

Cat. No.: **B555604**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **H-D-Glu(OtBu)-OH** (D-Glutamic acid γ -tert-butyl ester). Detailed experimental protocols for acquiring this data are also included to support researchers in their analytical and synthetic workflows.

Compound Data

H-D-Glu(OtBu)-OH is a derivative of the amino acid D-glutamic acid, where the side-chain carboxylic acid is protected as a tert-butyl ester. This protection strategy is common in peptide synthesis.

Property	Value	Reference
Chemical Name	D-Glutamic acid γ -tert-butyl ester	[1]
Synonym	H-D-Glu(OtBu)-OH	[1]
CAS Number	45125-00-6	[1]
Molecular Formula	C ₉ H ₁₇ NO ₄	[1]
Molecular Weight	203.24 g/mol	

NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of **H-D-Glu(OtBu)-OH**. Below are the expected chemical shifts for ¹H and ¹³C NMR.

Table 1: Predicted ¹H NMR Data

Assignment	Protons	Expected Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H _α (Alpha-H)	1H	3.5 - 3.8	Doublet of Doublets (dd) or Triplet (t)	~6-8 Hz
H _β (Beta-H)	2H	1.9 - 2.2	Multiplet (m)	-
H _γ (Gamma-H)	2H	2.3 - 2.6	Triplet (t)	~7-8 Hz
-C(CH ₃) ₃	9H	1.4 - 1.5	Singlet (s)	-

Note: Chemical shifts are referenced to a standard (e.g., TMS) and can vary based on the solvent and pH.

Table 2: Predicted ¹³C NMR Data

Assignment	Carbon	Expected Chemical Shift (δ, ppm)
C=O (α-carboxyl)	1C	172 - 176
C=O (γ-ester)	1C	171 - 174
C _α (Alpha-Carbon)	1C	52 - 56
C _β (Beta-Carbon)	1C	26 - 30
C _γ (Gamma-Carbon)	1C	30 - 34
C(CH ₃) ₃ (Quaternary)	1C	80 - 83
C(CH ₃) ₃ (Methyls)	3C	27 - 29

Note: The precise chemical shifts are dependent on the experimental conditions, particularly the solvent used.

Mass Spectrometry Data

Mass spectrometry is used to confirm the molecular weight and integrity of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule.

Table 3: High-Resolution Mass Spectrometry (ESI-MS) Data

Ion Formula	Description	Calculated m/z
$[\text{C}_9\text{H}_{17}\text{NO}_4 + \text{H}]^+$	Protonated Molecule ($[\text{M}+\text{H}]^+$)	204.1230
$[\text{C}_9\text{H}_{17}\text{NO}_4 + \text{Na}]^+$	Sodium Adduct ($[\text{M}+\text{Na}]^+$)	226.1049
$[\text{C}_5\text{H}_8\text{NO}_4]^+$	Fragment from loss of C_4H_9 (tert-butyl)	146.0448
$[\text{C}_5\text{H}_{10}\text{NO}_2]^+$	Fragment from loss of $\text{C}_4\text{H}_7\text{O}_2$ (tert-butoxycarbonyl)	116.0706

Note: The fragmentation pattern can provide structural confirmation. The loss of 56 Da (C_4H_8) is a characteristic fragmentation for tert-butyl esters.

Experimental Protocols

A. NMR Spectroscopy Protocol

This protocol outlines the steps for acquiring ^1H and ^{13}C NMR spectra.

- Sample Preparation:
 - Weigh 5-10 mg of **H-D-Glu(OtBu)-OH**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D_2O) or DMSO-d_6) in a clean, dry vial.
 - Vortex the vial gently to ensure complete dissolution.

- Transfer the solution into a 5 mm NMR tube using a pipette.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - For ^1H NMR:
 - Acquire a 1D proton spectrum using a standard pulse program.
 - Set the spectral width to cover the expected range (e.g., 0-10 ppm).
 - Apply a solvent suppression technique if a strong residual solvent peak (e.g., HOD) is present.
 - For ^{13}C NMR:
 - Acquire a 1D carbon spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range (e.g., 0-200 ppm).
 - A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the spectrum to obtain pure absorption lineshapes.
 - Perform baseline correction.
 - Calibrate the chemical shift axis using a known reference signal (e.g., TMS at 0.00 ppm or the residual solvent peak).

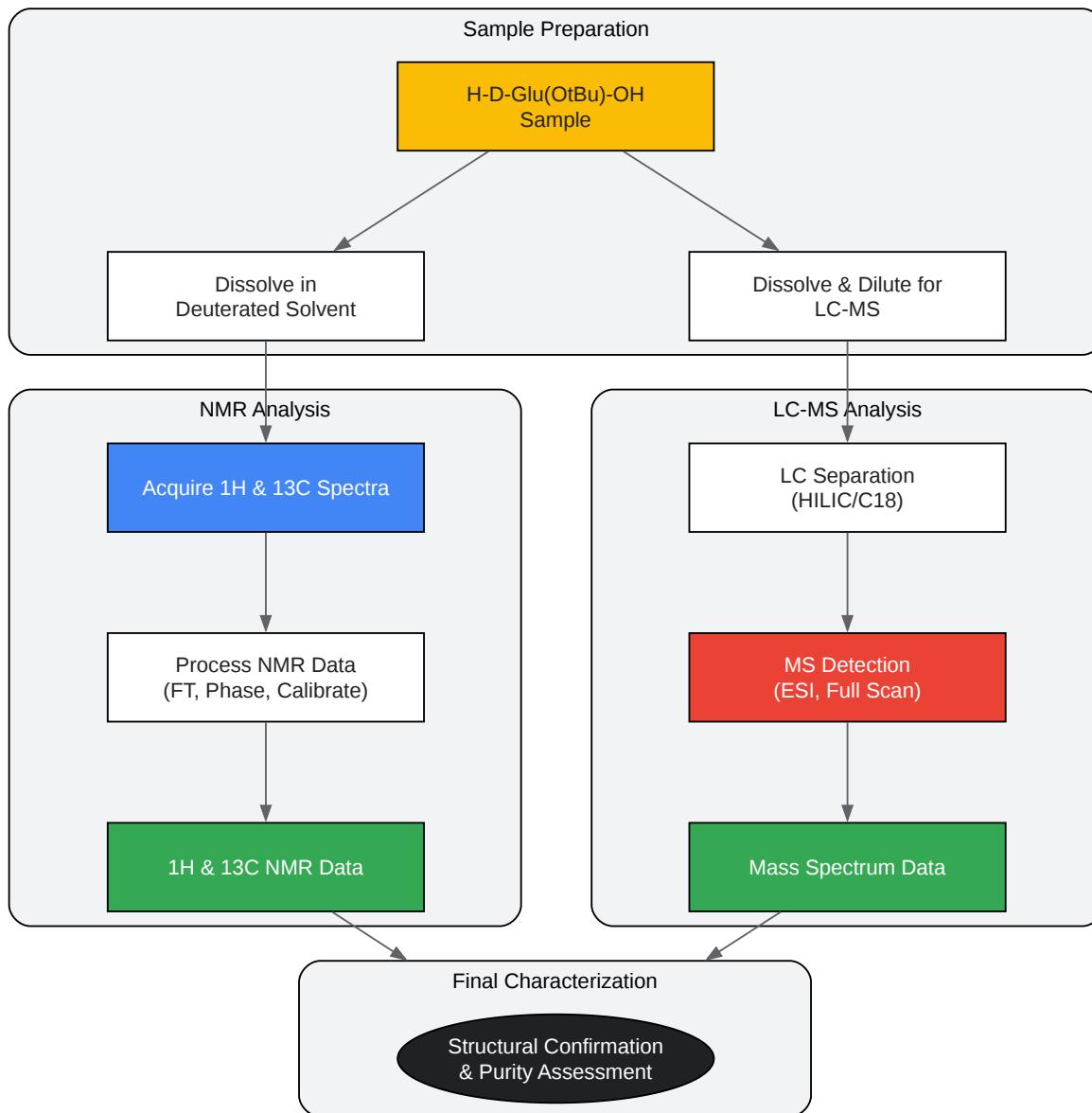
- Integrate the peaks in the ^1H spectrum and pick peaks for both ^1H and ^{13}C spectra.

B. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is designed for the analysis of **H-D-Glu(OtBu)-OH** using LC-MS with ESI.

- Sample and Mobile Phase Preparation:

- Prepare a stock solution of **H-D-Glu(OtBu)-OH** at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
- Perform a serial dilution to a working concentration of 1-10 $\mu\text{g/mL}$ using the initial mobile phase composition.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.


- Liquid Chromatography (LC) Conditions:

- Column: A Hydrophilic Interaction Chromatography (HILIC) column is recommended for retaining this polar analyte. Alternatively, a C18 reversed-phase column can be used.
- Gradient:
 - 0-2 min: 5% B
 - 2-15 min: Ramp linearly from 5% to 95% B
 - 15-18 min: Hold at 95% B
 - 18-20 min: Return to 5% B and equilibrate
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL .

- Column Temperature: 30 °C.
- Mass Spectrometry (MS) Conditions:
 - Ionization Source: Electrospray Ionization (ESI).
 - Polarity: Positive ion mode.
 - Scan Mode: Full scan.
 - Mass Range: m/z 100-500.
 - Capillary Voltage: 3.5 kV.
 - Gas Flow (Nitrogen): Set according to instrument manufacturer's recommendations.
 - Source/Vaporizer Temperature: 300-350 °C.
- Data Analysis:
 - Extract the ion chromatogram for the expected m/z of the protonated molecule ($[M+H]^+$, m/z 204.12).
 - Analyze the corresponding mass spectrum to confirm the molecular ion and identify any characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the characterization of **H-D-Glu(OtBu)-OH** using NMR and LC-MS.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **H-D-Glu(OtBu)-OH**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. peptide.com [peptide.com]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of H-D-Glu(OtBu)-OH]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b555604#h-d-glu-otbu-oh-nmr-and-mass-spectrometry-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com